molecular formula C9H3Cl2F2N B598844 3,4-Dichloro-7,8-difluoroquinoline CAS No. 1204810-97-8

3,4-Dichloro-7,8-difluoroquinoline

Cat. No.: B598844
CAS No.: 1204810-97-8
M. Wt: 234.027
InChI Key: CVYOPMGBFAIRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-7,8-difluoroquinoline (C₉H₃Cl₂F₂N) is a polyhalogenated quinoline derivative characterized by chlorine atoms at positions 3 and 4 and fluorine atoms at positions 7 and 8 on the quinoline scaffold. Its molecular weight is 242.03 g/mol, with a monoisotopic mass of 240.9474 Da. This compound is of interest in medicinal chemistry due to the electron-withdrawing and steric effects of its substituents, which influence reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

1204810-97-8

Molecular Formula

C9H3Cl2F2N

Molecular Weight

234.027

IUPAC Name

3,4-dichloro-7,8-difluoroquinoline

InChI

InChI=1S/C9H3Cl2F2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H

InChI Key

CVYOPMGBFAIRPH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)Cl)F)F

Synonyms

3,4-Dichloro-7,8-difluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of halogen substituents significantly alter the electronic properties and bioactivity of quinoline derivatives:

Compound Substituents Molecular Formula Key Properties/Effects References
3,4-Dichloro-7,8-difluoroquinoline Cl (3,4), F (7,8) C₉H₃Cl₂F₂N Enhanced electrophilicity due to electron-withdrawing Cl/F; potential CNS drug precursor
7-Chloro-8-fluoroquinoline Cl (7), F (8) C₉H₅ClFN Lower molecular weight (181.59 g/mol); simpler synthesis via lithiation
2,4-Dichloro-7,8-dimethylquinoline Cl (2,4), CH₃ (7,8) C₁₁H₁₀Cl₂N Methyl groups increase lipophilicity; demonstrated cytotoxicity in cancer studies
5-Amino-6,8-difluoroquinoline NH₂ (5), F (6,8) C₉H₆F₂N₂ Amino group enhances antibacterial activity; superior to sparfloxacin in some assays
7,8-Dichloroquinoline Cl (7,8) C₉H₅Cl₂N Lacks fluorine; lower electronegativity reduces hydrogen-bonding potential

Key Observations :

  • Halogen Type : Fluorine’s small size and high electronegativity improve binding to enzymatic targets compared to bulkier chlorine .
  • Substituent Position: Chlorine at positions 3/4 (as in this compound) may sterically hinder nucleophilic substitution reactions compared to 7/8-substituted analogues .

Reactivity Trends :

  • Fluorine at position 8 facilitates NAS reactions, enabling functionalization with amines or alkyl groups .
  • Chlorine at positions 3/4 may limit further substitution due to steric and electronic deactivation .

Critical Analysis :

  • Antibacterial Activity: Amino groups at position 5 (as in 5-Amino-6,8-difluoroquinoline) enhance DNA gyrase inhibition, whereas chloro/fluoro substitutions at 3/4/7/8 may prioritize CNS applications due to blood-brain barrier penetration .
  • Cytotoxicity: Methyl groups (e.g., 2,4-Dichloro-7,8-dimethylquinoline) increase lipophilicity, enhancing cell membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.